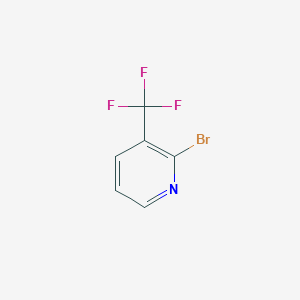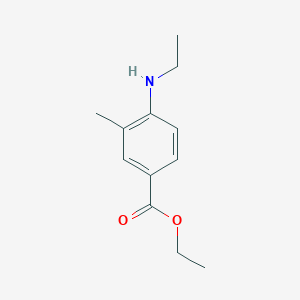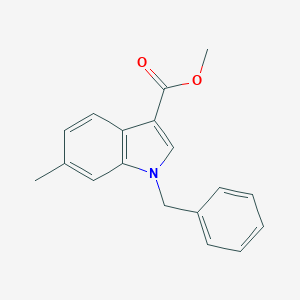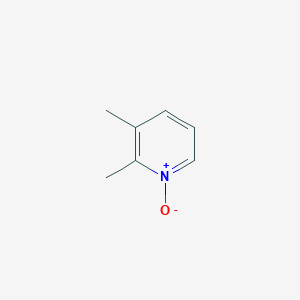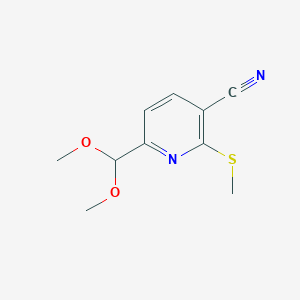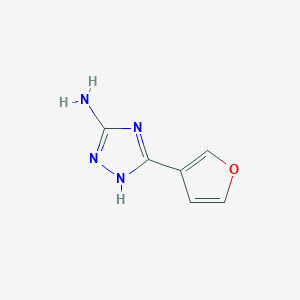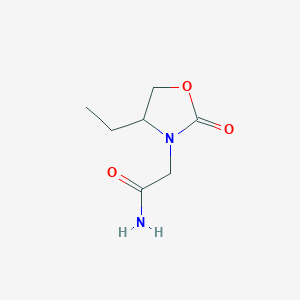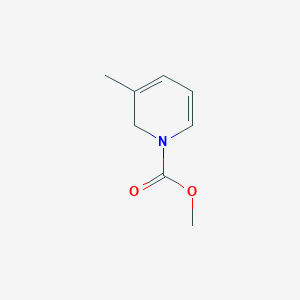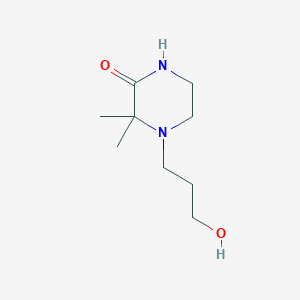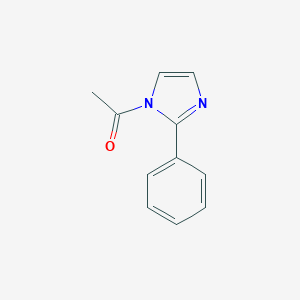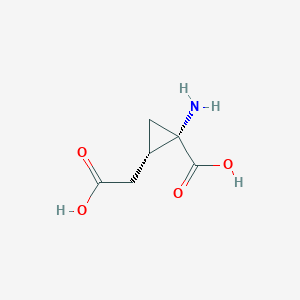
(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid, also known as ACC, is an important amino acid derivative used in various scientific research applications. It is a cyclic amino acid that has a unique structure and is synthesized through a complex process.
Mechanism Of Action
The mechanism of action of (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid is not fully understood. However, it is known to interact with various enzymes involved in amino acid metabolism, including aminotransferases and decarboxylases. (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters.
Biochemical And Physiological Effects
(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters, including dopamine and serotonin. (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has also been shown to have antioxidant properties and may protect against oxidative stress. Furthermore, (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has been shown to modulate the immune response and may have potential therapeutic applications in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid in lab experiments is its unique structure, which allows for the synthesis of peptides and proteins with specific properties. Furthermore, (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has potential therapeutic applications, which make it a promising target for drug discovery. However, one of the limitations of using (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid in lab experiments is its complex synthesis process, which may limit its availability and increase the cost of research.
Future Directions
There are several future directions for research on (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Furthermore, research is needed to fully understand the mechanism of action of (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid and its potential therapeutic applications. Finally, there is a need for further research on the biochemical and physiological effects of (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid, including its role in the immune response and its potential as an antioxidant.
Synthesis Methods
The synthesis of (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid involves a complex process that requires several steps. The first step involves the synthesis of 2-bromoacetic acid, which is then converted to 2-(carboxymethyl)cyclopropane-1-carboxylic acid. This intermediate is then treated with a chiral auxiliary to produce the desired product, (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid.
Scientific Research Applications
(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has various scientific research applications, including its use as a building block for the synthesis of peptides and proteins. It is also used as a substrate for enzymes involved in the metabolism of amino acids. Furthermore, (1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid has been shown to have potential therapeutic applications, including its use in the treatment of cancer and neurodegenerative diseases.
properties
CAS RN |
185527-67-7 |
|---|---|
Product Name |
(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid |
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)2-3(6)1-4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1 |
InChI Key |
HMHPAFJEDLYRGO-CVYQJGLWSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C(=O)O)N)CC(=O)O |
SMILES |
C1C(C1(C(=O)O)N)CC(=O)O |
Canonical SMILES |
C1C(C1(C(=O)O)N)CC(=O)O |
synonyms |
Cyclopropaneacetic acid, 2-amino-2-carboxy-, (1S-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



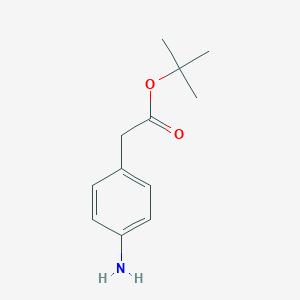
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)
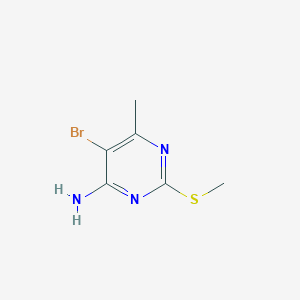
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
